molecular formula C19H28N2O2 B8109661 N-isobutyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

N-isobutyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

Cat. No.: B8109661
M. Wt: 316.4 g/mol
InChI Key: CXOIDOKIGVMDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyl-2-(Spiro[Chroman-2,4’-Piperidine]-4-Yl)Acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The chroman and piperidine rings in this compound are fused in a spiro configuration, making it a valuable scaffold in medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-2-(Spiro[Chroman-2,4’-Piperidine]-4-Yl)Acetamide typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine under specific conditions to form the spiro structure. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The intermediate product is then reacted with isobutylamine to introduce the isobutyl group, followed by acetylation to form the final acetamide compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2-(Spiro[Chroman-2,4’-Piperidine]-4-Yl)Acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Isobutyl-2-(Spiro[Chroman-2,4’-Piperidine]-4-Yl)Acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isobutyl-2-(Spiro[Chroman-2,4’-Piperidine]-4-Yl)Acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The spiro configuration allows for a unique interaction with these targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4-one: Another spiro compound with similar structural features but different functional groups.

    Spirocyclic oxindoles: Compounds with a spiro configuration involving an oxindole ring.

Uniqueness

N-Isobutyl-2-(Spiro[Chroman-2,4’-Piperidine]-4-Yl)Acetamide stands out due to its specific functional groups and the presence of the isobutyl and acetamide moieties. These groups contribute to its unique chemical properties and biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-(2-methylpropyl)-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14(2)13-21-18(22)11-15-12-19(7-9-20-10-8-19)23-17-6-4-3-5-16(15)17/h3-6,14-15,20H,7-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOIDOKIGVMDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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